(3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol (3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol
Brand Name: Vulcanchem
CAS No.: 84529-86-2
VCID: VC0033271
InChI: InChI=1S/C30H54O2Si/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11,21,23-27,31H,9-10,12-20H2,1-8H3/t21-,23+,24+,25-,26+,27+,29+,30-/m1/s1
SMILES: CC(CCCO)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C
Molecular Formula: C30H54O2Si
Molecular Weight: 474.845

(3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol

CAS No.: 84529-86-2

Cat. No.: VC0033271

Molecular Formula: C30H54O2Si

Molecular Weight: 474.845

* For research use only. Not for human or veterinary use.

(3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol - 84529-86-2

Specification

CAS No. 84529-86-2
Molecular Formula C30H54O2Si
Molecular Weight 474.845
IUPAC Name (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol
Standard InChI InChI=1S/C30H54O2Si/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11,21,23-27,31H,9-10,12-20H2,1-8H3/t21-,23+,24+,25-,26+,27+,29+,30-/m1/s1
Standard InChI Key YORJZEWEGWVASD-NXUCFJMCSA-N
SMILES CC(CCCO)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C

Introduction

Synthesis and Related Methodologies

Comparable Synthetic Methodologies

Several synthetic approaches for related cholesterol derivatives provide insight into potential methodologies for our target compound:

  • One relevant approach involves epoxidation of cholesterol using m-chloroperoxybenzoic acid (m-CPBA) followed by subsequent transformations to introduce desired functional groups .

  • Another methodology utilizes cholesterol oximes as intermediates, which are further functionalized through esterification or other reactions to yield bioactive compounds .

  • Click chemistry has also been employed in synthesizing cholesterol derivatives. For instance, Lin et al. reported the synthesis of cholesteryl 4-pentynoate, which was subsequently used in click reactions to form complex cholesterol-based structures .

These synthetic approaches demonstrate the versatility of cholesterol as a starting material and suggest potential pathways for the synthesis of our target compound.

Structural Analogues and Comparisons

Comparison with Related Compounds

To understand the significance of (3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol, it is helpful to compare it with structurally related compounds:

CompoundKey DifferencesMolecular WeightPotential Applications
(3β)-3-(acetyloxy)chol-5-en-24-oyl chlorideContains acetoxy group at 3-position and acyl chloride at 24-position435.04Acylating agent in steroid synthesis
3β-Hydroxyandrost-5-en-17-oneLacks the side chain and TBDMS group288.42Precursor for steroid hormones
Cholesterol-based 5α,8α-endoperoxidesContains peroxide bridge between positions 5 and 8VariesAnticancer activities

The (3β)-3-(acetyloxy)chol-5-en-24-oyl chloride (CAS 51658-29-8) shares the basic cholesterol skeleton with our target compound but contains an acetoxy group at the 3-position and an acyl chloride at the 24-position, making it more reactive and suitable as an acylating agent in steroid synthesis .

Ring Conformations in Steroid Structures

The conformational analysis of steroid structures provides insight into their three-dimensional arrangements, which influences their biological activities. Based on the analysis of related compounds such as 3β-Hydroxyandrost-5-en-17-one:

  • Ring A typically exists in a chair conformation

  • Ring B often adopts a half-chair conformation due to the C5-C6 double bond

  • Ring C assumes a distorted chair conformation

  • The five-membered Ring D adopts a half-chair conformation

The A/B ring junction is usually quasi-trans, while the B/C and C/D junctions are trans-fused . These conformational characteristics are likely similar in (3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol, contributing to its structural rigidity and specific spatial arrangement of functional groups.

Current Research Landscape

Recent Developments in Cholesterol-Based Compounds

Research on cholesterol-based compounds has seen significant advancements in recent years:

  • Development of cholesterol-based hybrid molecules that efficiently induce apoptosis in various cancer cell lines, showing substantially higher cytotoxicity than their precursors .

  • Synthesis of cholesterol derivatives with modified A, B, or D rings, which have shown promising antiproliferative activities against various cancer cell lines .

  • Creation of cholesterol-sugar conjugates through click chemistry, resulting in compounds with enhanced antibacterial, antifungal, and cytotoxic activities .

  • Investigation of cholesterol-based neoglycoconjugates for drug delivery applications, taking advantage of the structural properties of cholesterol to enhance bioavailability and targeting efficiency .

Analytical Methods

The characterization of (3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol and related compounds typically involves a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural determination

  • Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • Infrared (IR) spectroscopy for functional group identification

  • X-ray crystallography for three-dimensional structural analysis

  • Chromatographic techniques for purity assessment

These analytical methods provide comprehensive characterization of the compound's structure, purity, and physicochemical properties, which are essential for their application in synthetic chemistry and pharmaceutical research.

Future Research Directions

Synthetic Methodology Development

Future research might focus on developing more efficient and selective synthetic routes for (3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol, potentially exploring:

  • Green chemistry approaches with reduced environmental impact

  • Enzymatic methods for stereoselective modifications

  • One-pot multi-step processes to streamline synthesis

  • Novel protecting group strategies for enhanced selectivity

These methodological advancements would facilitate the preparation of the compound and its derivatives for further applications.

Biological Activity Investigations

The exploration of potential biological activities of (3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol derivatives represents a promising research direction:

  • Evaluation of anticancer activities against various cell lines

  • Assessment of antimicrobial properties against resistant pathogens

  • Investigation of potential applications in neurodegenerative diseases

  • Development of targeted drug delivery systems utilizing the compound's structural features

Such investigations would expand our understanding of structure-activity relationships in cholesterol derivatives and potentially lead to the development of novel therapeutic agents.

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